molecular formula C20H23N5O4 B2582898 benzyl (2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)carbamate CAS No. 2034224-81-0

benzyl (2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)carbamate

Cat. No.: B2582898
CAS No.: 2034224-81-0
M. Wt: 397.435
InChI Key: KJJPJTRYJFISAX-UHFFFAOYSA-N
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Description

Benzyl (2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)carbamate is a unique organic compound with interesting structural features. This compound belongs to the class of pyrrolopyrimidine derivatives, which are known for their wide-ranging pharmacological properties. The incorporation of benzyl and morpholino groups enhances its chemical diversity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available precursors such as pyrrole and pyrimidine derivatives.

  • Synthesis Steps:

    • Step 1: Formation of the pyrrolo[3,4-d]pyrimidine core through a cyclization reaction.

    • Step 2: Introduction of the morpholino group via nucleophilic substitution.

    • Step 3: Benzylation of the resulting intermediate.

    • Step 4: Carbamate formation by reacting with chloroformate.

Industrial Production Methods: The industrial production of this compound would involve scalable and high-yield synthetic routes, focusing on cost-efficiency and environmentally friendly processes. Typically, flow chemistry and automated synthesis techniques could be employed to optimize production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Can be oxidized at specific positions to form various oxo derivatives.

  • Reduction: Reduction reactions can modify the pyrrolo or pyrimidine rings, altering the compound’s activity.

  • Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide in an acidic medium.

  • Reduction: Hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

  • Substitution: Alkyl halides, aryl halides, or acyl chlorides under basic or acidic conditions.

Major Products: Depending on the reagents and conditions, the major products vary widely but include derivatives with modified pyrrolo[3,4-d]pyrimidine cores, altered morpholino rings, and substituted benzyl groups.

Scientific Research Applications

This compound has significant potential across various fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Functions as a potential inhibitor of certain enzymes or receptors.

  • Medicine: Explored for its potential as an antitumor, antiviral, or antimicrobial agent.

  • Industry: Can be a precursor for advanced materials or catalysts.

Comparison with Similar Compounds

  • 2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanol

  • N-benzyl-2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)acetamide

  • Benzyl (2-(2-morpholino-1H-pyrrolo[2,3-d]pyrimidin-4-yl)-2-oxoethyl)carbamate

Each of these compounds has a structural resemblance but differs in functional groups, influencing their chemical behavior and biological activities.

Benzyl (2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)carbamate is a fascinating molecule with varied applications and potential for further research. Its uniqueness lies in its structural features and broad range of reactivity, making it a valuable compound in scientific exploration.

Properties

IUPAC Name

benzyl N-[2-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c26-18(11-22-20(27)29-14-15-4-2-1-3-5-15)25-12-16-10-21-19(23-17(16)13-25)24-6-8-28-9-7-24/h1-5,10H,6-9,11-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJPJTRYJFISAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CNC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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